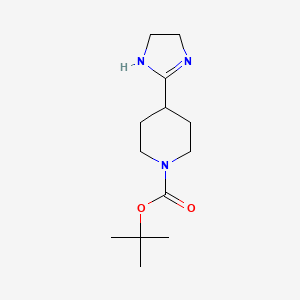

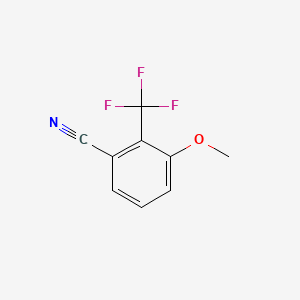

![molecular formula C7H4F2N2 B1403776 4,7-Difluoro-1H-benzo[d]imidazole CAS No. 1360938-32-4](/img/structure/B1403776.png)

4,7-Difluoro-1H-benzo[d]imidazole

説明

4,7-Difluoro-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H4F2N2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . A recent advancement in the synthesis of substituted imidazoles involves a regiocontrolled process that constructs bonds during the formation of the imidazole . This process is based on the functional group compatibility and the resultant substitution patterns around the ring .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The reaction of a 4-halo-2-methyl-1H-benzo[d]imidazole-6-carboxylate or 4-halo-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid amide compound with (S)-5,7-difluoro-3,4-dihydro-2H-chromene-4-ol in the presence of a copper reagent/base/additive/solvent can be used to prepare 4,7-Difluoro-1H-benzo[d]imidazole .Physical And Chemical Properties Analysis

4,7-Difluoro-1H-benzo[d]imidazole is a solid at room temperature . It has a molecular weight of 154.12 g/mol .科学的研究の応用

-

Medicine and Pharmacology

- Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

- The methods of application or experimental procedures involve various approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .

- The outcomes obtained from these applications are the production of a wide range of drugs with various therapeutic effects .

-

Microbiological Activity

- 1H-benzo[d]imidazole derivatives were tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .

- The methods of application or experimental procedures involve the synthesis of 1H-benzo[d]imidazole derivatives and testing their microbiological activity .

- The outcomes obtained from these applications are the potential use of these compounds as potential drugs .

-

Synthetic Chemistry and Industry

- Imidazole derivatives have found applications in synthetic chemistry and industry . They are used in diverse multicomponent reactions conducted under different conditions .

- The methods of application or experimental procedures involve the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

- The outcomes obtained from these applications are the production of a wide range of compounds with various properties .

-

Adjuvant Therapy for Pseudomonas aeruginosa Infections

- 1H-Benzo[d]imidazole derivatives have been used as PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections .

- The methods of application or experimental procedures involve the synthesis of 1H-benzo[d]imidazole derivatives and testing their inhibitory activity .

- The outcomes obtained from these applications are the potential use of these compounds as potential drugs .

-

Treatment of Nocturnal Acid Breakthrough Symptoms

- Green Chemistry and Organometallic Catalysis

- Imidazole derivatives have extended the application as ionic liquids and N-heterocyclic carbenes (NHCs) . They have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

- The methods of application or experimental procedures involve the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

- The outcomes obtained from these applications are the production of a wide range of compounds with various properties .

将来の方向性

Imidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

特性

IUPAC Name |

4,7-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSOPTKHZZPBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Difluoro-1H-benzo[d]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)

![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)

![3-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403704.png)

![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)